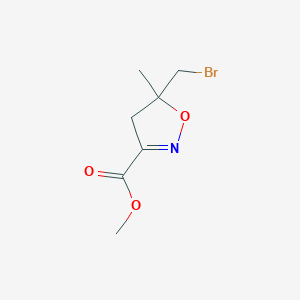

Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO3/c1-7(4-8)3-5(9-12-7)6(10)11-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDGCHMGBJFRPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C(=O)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-4H-1,2-oxazole-3-carboxylic acid with bromomethylating agents such as bromomethyl acetate in the presence of a base like sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization and bromomethylation processes.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products:

Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

Reduction: Products may include dehalogenated compounds or alcohols.

Scientific Research Applications

Basic Information

- Molecular Formula : CHBrN\O

- Molecular Weight : 205.994 g/mol

- CAS Number : 95312-11-1

Structure

The compound features a bromomethyl group attached to an oxazole ring, which significantly influences its reactivity and biological properties.

Medicinal Chemistry

Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate has been studied for its potential as a pharmacological agent. Its structure allows for modifications that can enhance its bioactivity against various diseases.

Case Study: Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit antimicrobial properties. For instance, studies have shown that certain oxazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

| Compound | MIC (mg/ml) | MBC (mg/ml) | Target Bacteria |

|---|---|---|---|

| BMO | 0.4 | 12.5 | E. coli ATCC 25922 |

| BMO | 0.2 | 12.5 | P. aeruginosa ATCC 27853 |

| BMO | 6.25 | 13.12 | S. aureus ATCC 25923 |

This table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for selected bacteria, demonstrating the compound's efficacy as an antimicrobial agent .

Agrochemicals

The compound can also be explored as a potential agrochemical agent due to its structural characteristics that may allow it to act as a pesticide or herbicide.

Research Findings

Studies on similar oxazole derivatives have indicated their effectiveness in controlling plant pathogens, suggesting that this compound could be developed into a novel agrochemical product.

Material Science

In material science, compounds with oxazole rings are often utilized in the synthesis of polymers and other materials due to their thermal stability and chemical resistance.

Application Example

Research has indicated that incorporating oxazole derivatives into polymer matrices can improve mechanical properties and thermal stability, making them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate depends on its specific application. In general, the bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity can be harnessed in various chemical transformations and biological interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Biological Activity

Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate (CAS Number: 95312-11-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its structure, mechanisms of action, and relevant research findings.

Molecular Structure

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHBrN O |

| Molecular Weight | 205.994 g/mol |

| CAS Number | 95312-11-1 |

| LogP | 1.2677 |

| PSA (Polar Surface Area) | 63.33 Ų |

The compound features a bromomethyl group attached to an isoxazole ring, which is known for its diverse biological activities.

The mechanism by which isoxazole derivatives exert their anticancer effects often involves the inhibition of heat shock protein 90 (HSP90), a molecular chaperone implicated in cancer cell survival and proliferation. Compounds that disrupt HSP90 function can lead to the degradation of oncogenic client proteins such as EGFR and Akt, ultimately inducing apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer properties, compounds containing the isoxazole moiety have been studied for their antimicrobial and anti-inflammatory activities. For example, some derivatives have shown efficacy against various bacterial strains and have been evaluated for their potential as anti-inflammatory agents .

Case Study: Antiproliferative Activity of Isoxazole Derivatives

A research article published in Molecules assessed the biological activity of several isoxazole derivatives, including those structurally similar to this compound. The study utilized an MTT assay to determine cell viability in response to treatment with these compounds over a period of 72 hours. Key findings included:

| Compound ID | Cell Line | GI (%) at 10 µM |

|---|---|---|

| Compound A | SK-BR-3 | 45.76 |

| Compound B | MCF-7 | 33.27 |

| Compound C | HCT116 | 37.46 |

These results indicate that modifications to the isoxazole structure can significantly influence biological activity, suggesting that this compound may also exhibit varying degrees of potency depending on its specific interactions within biological systems .

Future Directions in Research

Further research is necessary to explore the full spectrum of biological activities associated with this compound. Potential avenues include:

- In vitro Studies : Comprehensive testing against a broader range of cancer cell lines and other disease models.

- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.

- In vivo Studies : Evaluating pharmacokinetics and therapeutic efficacy in animal models.

Q & A

Q. What are the optimal synthetic routes for Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate, and how can yield and purity be maximized?

The synthesis typically involves multi-step reactions, including cyclization and bromination. For example, analogous oxazole derivatives are synthesized via condensation of β-keto esters with hydroxylamine, followed by bromination at the methyl group using N-bromosuccinimide (NBS) under radical conditions . Key steps to optimize yield:

- Temperature control : Bromination at 70–80°C minimizes side reactions like over-bromination.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials.

- Characterization : Use H/C NMR to confirm regioselectivity of bromination and avoid positional isomers.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : H NMR detects the bromomethyl (-CHBr) signal at δ 3.8–4.2 ppm (triplet, J = 6–8 Hz) and the methyl group at δ 1.5–1.7 ppm (singlet). C NMR confirms the oxazole ring carbons (150–160 ppm) and ester carbonyl (165–170 ppm) .

- X-ray crystallography : Programs like SHELXL refine crystal structures to resolve ambiguities in stereochemistry or bond lengths. For example, SHELX’s robust refinement handles high thermal motion in the bromomethyl group .

Q. How does the bromomethyl group influence the compound’s stability under varying storage conditions?

The bromomethyl group is prone to hydrolysis or nucleophilic substitution. Stability protocols:

- Storage : −20°C under inert gas (argon) to prevent moisture-induced degradation.

- Solvent compatibility : Avoid DMSO or water; use dry dichloromethane or acetonitrile for solutions.

- Monitoring : Regular LC-MS checks detect decomposition products (e.g., demethylated or hydroxylated derivatives) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity during nucleophilic substitution?

Conflicting reports on SN1 vs. SN2 pathways arise due to solvent effects and steric hindrance. Methodological approaches:

- Kinetic studies : Monitor reaction rates in polar aprotic (DMF) vs. protic (ethanol) solvents. A linear Hammett plot suggests an SN2 mechanism .

- Isotopic labeling : Use O-labeled water to track hydrolysis pathways and identify intermediates via mass spectrometry.

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies to distinguish mechanisms .

Q. What contradictions exist in crystallographic data for this compound, and how can they be addressed?

Discrepancies in bond lengths (e.g., C-Br vs. C-O) may arise from thermal motion or crystal packing. Solutions:

- Multi-temperature refinement : SHELXL refines structures at 100 K and 298 K to assess thermal displacement parameters .

- Twinned crystals : Use PLATON to detect twinning and apply HKLF5 merges for accurate intensity data .

- Complementary techniques : Pair X-ray data with neutron diffraction (where feasible) to resolve hydrogen atom positions.

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Key structural features for modification:

- Bromomethyl group : Replace with iodomethyl (for better leaving-group ability) or azidomethyl (for click chemistry).

- Oxazole ring : Introduce electron-withdrawing groups (e.g., nitro) to modulate ring electronics and binding affinity .

- Ester moiety : Hydrolyze to carboxylic acid for improved solubility or metal coordination.

Q. What in silico strategies predict the compound’s pharmacokinetic properties and toxicity?

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 inhibition. For this compound, high logP (~2.5) suggests moderate blood-brain barrier penetration .

- Toxicity profiling : Use ProTox-II to predict hepatotoxicity (e.g., bromine’s role in generating reactive metabolites).

- Molecular docking : AutoDock Vina screens against targets like cyclooxygenase-2 to prioritize experimental testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.